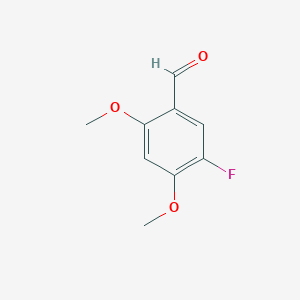

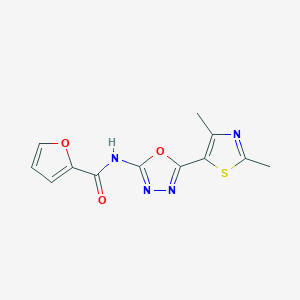

![molecular formula C8H14ClNO3 B2820526 (4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride CAS No. 2470279-43-5](/img/structure/B2820526.png)

(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2741429-91-2 . It has a molecular weight of 207.66 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of pyrrole derivatives, which this compound is a part of, has been widely studied. There are several methods for the synthesis of pyrroles, such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives have been extensively studied. For instance, the reaction of D-glucosamine and pyruvic acid has been found to be interesting for the synthesis of pyrrole-2-carboxylic acid .Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 207.66 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

Compounds within the pyrano[2,3-c]pyrrole family have been the subject of synthetic chemistry studies aimed at developing new methodologies for creating fused heterocyclic structures. For instance, a study by Vydzhak and Panchishin outlined a novel synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, emphasizing the versatility of these compounds in organic synthesis R. Vydzhak & S. Panchishin, 2008. This work highlights the compound's potential as intermediates in the synthesis of more complex heterocyclic compounds.

Potential Biological Activities

The structural framework of pyrano[2,3-b]pyridine and related derivatives has been investigated for their potential biological activities. Kumar and Mashelker synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, anticipating antihypertensive activity, which underscores the potential of this scaffold in drug discovery N. Kumar & Uday C. Mashelker, 2006.

Molecular Recognition and Water Clustering

The ability of pyrano[2,3-c]pyrrole derivatives to form specific molecular interactions has also been explored. For example, Verdejo, Gil-Ramírez, and Ballester demonstrated the use of calix[4]pyrrole receptors for the molecular recognition of aromatic N-oxides in water, leveraging hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions. This study not only showcases the potential of such compounds in sensing applications but also in understanding the fundamental aspects of molecular recognition in aqueous environments B. Verdejo, Guzmán Gil-Ramírez, & P. Ballester, 2009.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-7(11)8-5-9-4-6(8)2-1-3-12-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVJLVHQQKLHTJ-HNJRQZNRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2(OC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@]2(OC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

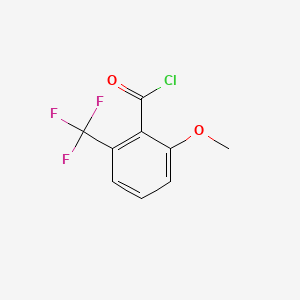

![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)

![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

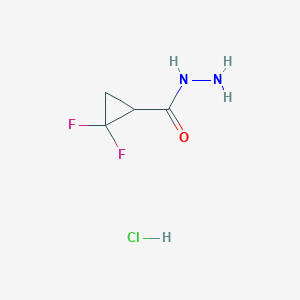

![(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820452.png)

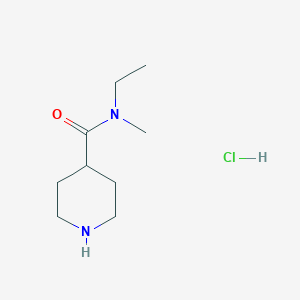

![2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2820458.png)

![9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B2820460.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2820462.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2820466.png)